An In-Depth Technical Guide to 2-(5-Fluoro-2-methoxyphenyl)acetonitrile: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 2-(5-Fluoro-2-methoxyphenyl)acetonitrile: Properties, Synthesis, and Applications in Drug Discovery
Foreword: The Strategic Importance of Fluorinated Building Blocks in Medicinal Chemistry
The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug design. Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 2-(5-Fluoro-2-methoxyphenyl)acetonitrile emerges as a valuable building block in this context, offering a strategically fluorinated aromatic ring coupled with a reactive nitrile group, paving the way for the synthesis of a diverse array of complex pharmaceutical intermediates. This guide provides an in-depth technical overview of its chemical properties, synthesis, and potential applications for researchers, scientists, and professionals in drug development.
Physicochemical Properties: A Quantitative Overview
Understanding the fundamental physicochemical properties of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile is paramount for its effective use in synthesis and process development. While some properties may show slight variations depending on purity, the following table summarizes the key available data.[1]
| Property | Value | Source |
| CAS Number | 501008-41-9 | [2][3][4] |
| Molecular Formula | C₉H₈FNO | [2] |
| Molecular Weight | 165.16 g/mol | [2] |
| Appearance | Typically a solid or liquid (can vary) | [1] |
| Melting Point | Data may vary depending on purity | [1] |
| Boiling Point | Data may vary depending on purity | [1] |
| Solubility in Water | Low solubility, likely insoluble | [1] |
| Solubility in Organic Solvents | Soluble in common organic solvents like dichloromethane and chloroform | [1] |
| LogP | Positive value, indicating lipophilic nature | [1] |
Note on Physical State and Purity: The variability in the reported physical state (solid or liquid) and melting/boiling points underscores the importance of purification. Trace impurities can significantly impact these physical constants. It is recommended that researchers confirm the purity of their material using analytical techniques such as NMR and chromatography before use.
Synthesis and Purification: A Practical Approach
The synthesis of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile can be achieved through several routes, with the most common being the cyanation of a corresponding benzyl halide. The following protocol describes a representative synthesis from 5-fluoro-2-methoxybenzyl chloride.
Synthesis Workflow
Caption: A typical synthetic workflow for 2-(5-Fluoro-2-methoxyphenyl)acetonitrile.
Detailed Experimental Protocol
Reaction:
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To a solution of 5-fluoro-2-methoxybenzyl chloride (1.0 eq) in a suitable anhydrous solvent (e.g., acetone or DMSO) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium cyanide (1.1-1.5 eq).
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Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time can vary from a few hours to overnight depending on the solvent and temperature.
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Once the reaction is complete, cool the mixture to room temperature.
Work-up and Purification:
-
Carefully quench the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by vacuum distillation to yield pure 2-(5-Fluoro-2-methoxyphenyl)acetonitrile.
Causality Behind Experimental Choices:
-
Solvent: The choice of a polar aprotic solvent like acetone or DMSO facilitates the S(_N)2 reaction by solvating the sodium cation, thereby increasing the nucleophilicity of the cyanide anion.
-
Excess Cyanide: A slight excess of sodium cyanide is used to ensure the complete conversion of the starting benzyl chloride.
-
Anhydrous Conditions: While not strictly necessary for all variations of this reaction, using an anhydrous solvent minimizes the potential for hydrolysis of the benzyl chloride back to the corresponding alcohol.
-
Purification Method: The choice between column chromatography and distillation depends on the scale of the reaction and the nature of any impurities. Distillation is often preferred for larger quantities, while chromatography can provide higher purity on a smaller scale.
Spectral Analysis: Characterizing the Molecule
For comparative purposes, the spectral data for the non-fluorinated analog, 2-methoxyphenylacetonitrile, is presented below: [5]
| Technique | Key Features of 2-Methoxyphenylacetonitrile |
| ¹H NMR | Aromatic protons (multiplet, ~6.8-7.4 ppm), Methoxy protons (singlet, ~3.8 ppm), Methylene protons (singlet, ~3.7 ppm) |
| ¹³C NMR | Aromatic carbons (~110-158 ppm), Nitrile carbon (~117 ppm), Methoxy carbon (~55 ppm), Methylene carbon (~17 ppm) |
| IR (cm⁻¹) | ~2250 (C≡N stretch), ~1600, 1490 (C=C aromatic stretch), ~1250 (C-O stretch) |
| Mass Spec (m/z) | Molecular ion peak at ~147, with characteristic fragmentation patterns |
Predicted Spectral Data for 2-(5-Fluoro-2-methoxyphenyl)acetonitrile:
-
¹H NMR: The presence of the fluorine atom is expected to introduce splitting (coupling) in the signals of the adjacent aromatic protons. The proton ortho to the fluorine will likely appear as a doublet of doublets.
-
¹³C NMR: The carbon atom directly bonded to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹J(_{C-F})). The other aromatic carbons will also show smaller two- and three-bond couplings to fluorine.
-
¹⁹F NMR: A single resonance is expected, with its chemical shift being characteristic of an aryl fluoride.
-
IR Spectroscopy: The spectrum will be similar to the non-fluorinated analog, with the characteristic nitrile stretch around 2250 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak is expected at an m/z of approximately 165. The fragmentation pattern will likely involve the loss of the cyanomethyl group and other characteristic fragments.
Applications in Drug Discovery and Development
2-(5-Fluoro-2-methoxyphenyl)acetonitrile is a valuable intermediate in the synthesis of various pharmaceutically active compounds. The strategic placement of the fluorine atom can block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of the final drug molecule. The nitrile group serves as a versatile handle for a wide range of chemical transformations.
Role as a Key Building Block
The phenylacetonitrile moiety is a common structural motif in a variety of drug classes. For example, substituted phenylacetonitriles are precursors to phenethylamines, which are found in numerous psychoactive drugs and other central nervous system agents. The methoxy group can also play a role in receptor binding and can be a site for further chemical modification.
Potential in the Synthesis of Bioactive Molecules
While specific, publicly disclosed examples of the direct use of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile in the synthesis of marketed drugs are limited, its structural similarity to intermediates used in the synthesis of compounds like agomelatine, an antidepressant, suggests its potential in the development of new therapeutics targeting similar pathways. The fluorinated analog could be used to create novel analogs of existing drugs with improved properties.
Safety and Handling
As a professional in the field, it is imperative to handle all chemicals with appropriate safety precautions.
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Hazard Statements: Harmful if swallowed, toxic in contact with skin, causes skin irritation, causes serious eye irritation, and harmful if inhaled.[3]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Conclusion and Future Outlook
2-(5-Fluoro-2-methoxyphenyl)acetonitrile represents a strategically important building block for medicinal chemistry and drug discovery. Its combination of a fluorinated aromatic ring and a versatile nitrile functional group makes it an attractive starting material for the synthesis of novel drug candidates with potentially enhanced pharmacokinetic and pharmacodynamic properties. As the demand for more effective and safer therapeutics continues to grow, the utility of such precisely engineered chemical intermediates is expected to increase. Further research into the applications of this compound is likely to unveil its role in the development of the next generation of pharmaceuticals.
References
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1000542-96-0 | 2-(5-chloro-3-fluoro-2-methoxyphenyl)acetonitrile | AA Blocks. (URL: [Link])
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2-PHENYLBUTYRONITRILE - Organic Syntheses. (URL: [Link])
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chemical label 2-(5-fluoro-2-methoxyphenyl)acetonitrile. (URL: [Link])
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p-METHOXYPHENYLACETONITRILE - Organic Syntheses. (URL: [Link])
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(2-Methoxyphenyl)acetonitrile | C9H9NO | CID 81496 - PubChem. (URL: [Link])
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Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate - Medicines for All institute (M4ALL) - Virginia Commonwealth University. (URL: [Link])
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Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates - ChemRxiv. (URL: [Link])
Sources
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